N-(4-methoxybenzyl)-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-[(4-METHOXYPHENYL)METHYL]-1-METHYL-1H-IMIDAZOLE-4-SULFONAMIDE is a chemical compound with the molecular formula C11H13N3O3S. This compound is known for its unique structure, which includes a methoxyphenyl group, a methyl group, and an imidazole ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHOXYPHENYL)METHYL]-1-METHYL-1H-IMIDAZOLE-4-SULFONAMIDE typically involves the reaction of 4-methoxybenzylamine with 1-methylimidazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHOXYPHENYL)METHYL]-1-METHYL-1H-IMIDAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-[(4-METHOXYPHENYL)METHYL]-1-METHYL-1H-IMIDAZOLE-4-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-1-METHYL-1H-IMIDAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Acetamide, N-(4-methoxyphenyl)-N-methyl-
Uniqueness
N-[(4-METHOXYPHENYL)METHYL]-1-METHYL-1H-IMIDAZOLE-4-SULFONAMIDE is unique due to its combination of a methoxyphenyl group, a methyl group, and an imidazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential pharmaceutical applications .
Properties
Molecular Formula |
C12H15N3O3S |
---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-methylimidazole-4-sulfonamide |
InChI |
InChI=1S/C12H15N3O3S/c1-15-8-12(13-9-15)19(16,17)14-7-10-3-5-11(18-2)6-4-10/h3-6,8-9,14H,7H2,1-2H3 |
InChI Key |
QEEXGZRLSJFYND-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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